High-Yield Chemoselective Nitro Reduction While Preserving Halogens
The reduction of the nitro group in Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate to the corresponding aniline can be achieved with a high degree of chemoselectivity, leaving the bromine and fluorine atoms intact. Using Fe/NH4Cl in ethanol at 55 °C for 1 hour, the reaction yielded Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate in 93% yield . This compares favorably to a general class-level yield expectation of >90% for similar halogenated nitroarene reductions using hydrazine/Raney nickel [1]. This demonstrates the compound's amenability to efficient, scalable, and cost-effective reductive amination, a critical step in many pharmaceutical syntheses.
| Evidence Dimension | Nitro Group Reduction Yield |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | General class of monohalogenated nitrobenzenes reduced with hydrazine/Raney nickel |
| Quantified Difference | Comparable high yield (>90%) |
| Conditions | Fe/NH4Cl, EtOH, 55 °C, 1 h for target; hydrazine hydrate, Raney Ni, reflux for comparator class |
Why This Matters
High yield under mild conditions with cheap reagents translates directly to lower cost-per-gram and higher process reliability for both discovery and early development groups.
- [1] Scilit. REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. View Source
